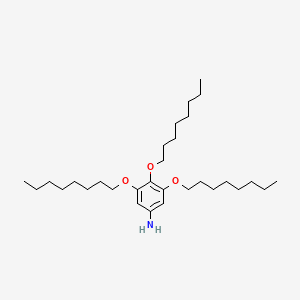![molecular formula C7H10N2S B14274432 (6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol CAS No. 184633-85-0](/img/structure/B14274432.png)
(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol is a heterocyclic compound that features a unique structure combining a pyrroloimidazole core with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can modify the imidazole ring or the thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of (6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interact with enzymes, inhibiting their activity through competitive or non-competitive mechanisms. The pathways involved often include redox reactions and the modulation of signaling pathways.
Properties
CAS No. |
184633-85-0 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol |
InChI |
InChI=1S/C7H10N2S/c1-5-3-9-4-6(10)2-7(9)8-5/h3,6,10H,2,4H2,1H3/t6-/m0/s1 |
InChI Key |
BLCSURGVSSQRMY-LURJTMIESA-N |
Isomeric SMILES |
CC1=CN2C[C@H](CC2=N1)S |
Canonical SMILES |
CC1=CN2CC(CC2=N1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)


![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
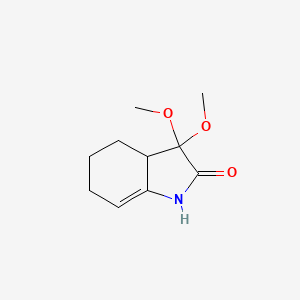
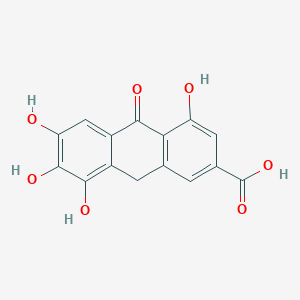
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
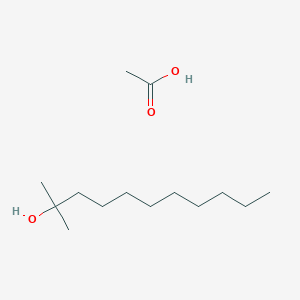
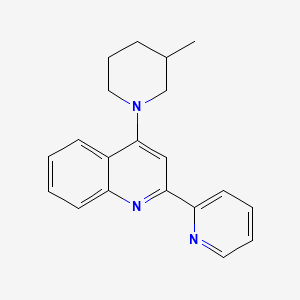
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
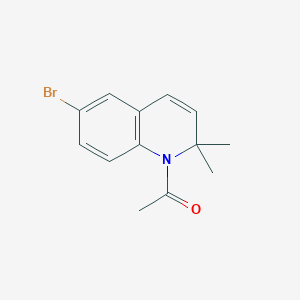
![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
